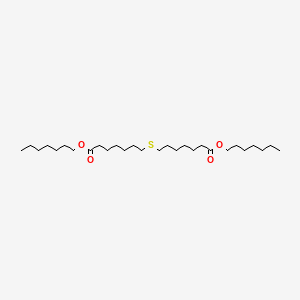![molecular formula C7H6Br2N8OS2 B14584664 2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one CAS No. 61631-46-7](/img/structure/B14584664.png)
2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is a complex organic compound featuring a cyclopentanone core substituted with bromine and tetrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with bromine to introduce bromine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The bromine atoms and tetrazole rings can participate in various chemical interactions, such as hydrogen bonding, coordination with metal ions, and electron transfer processes. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2-methyl-2H-tetrazol-5-yl)pyridine: Similar in having tetrazole groups but differs in the core structure and substitution pattern.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Contains tetrazole groups and is used in the synthesis of metal-organic frameworks.
Uniqueness
2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is unique due to its combination of bromine and tetrazole groups on a cyclopentanone core. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
61631-46-7 |
|---|---|
Formule moléculaire |
C7H6Br2N8OS2 |
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
2,5-dibromo-2,5-bis(2H-tetrazol-5-ylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H6Br2N8OS2/c8-6(19-4-10-14-15-11-4)1-2-7(9,3(6)18)20-5-12-16-17-13-5/h1-2H2,(H,10,11,14,15)(H,12,13,16,17) |
Clé InChI |
SNZVUIJRYGURKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1(SC2=NNN=N2)Br)(SC3=NNN=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
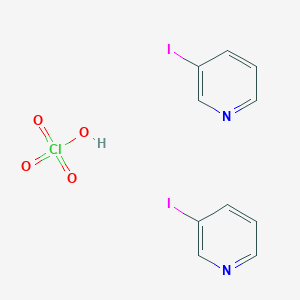
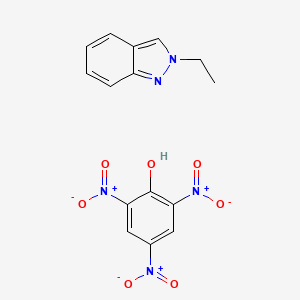
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
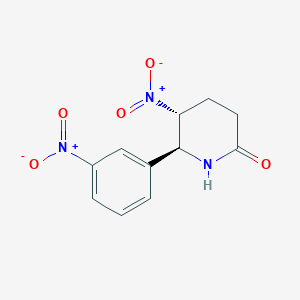
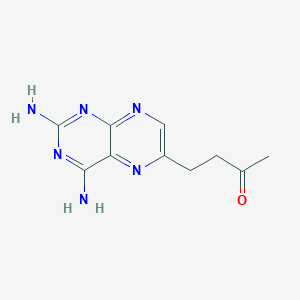
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
